molecular formula C9H11NO3 B12414504 L-Tyrosine-d5

L-Tyrosine-d5

Cat. No.: B12414504
M. Wt: 186.22 g/mol
InChI Key: OUYCCCASQSFEME-DINGIVGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosine-d5 is a deuterium-labeled form of L-Tyrosine, an aromatic, non-essential amino acid. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study metabolic pathways and protein synthesis due to its stable isotope labeling, which allows for precise tracking in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine-d5 typically involves the incorporation of deuterium into the L-Tyrosine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). This process can be facilitated by using a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to produce L-Tyrosine, which is then subjected to deuterium exchange reactions. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion to L-DOPA (L-3,4-dihydroxyphenylalanine) using tyrosine hydroxylase.

    Decarboxylation: Formation of tyramine via tyrosine decarboxylase.

    Substitution: Mannich-type reactions for bioconjugation.

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Tyrosine-d5 is extensively used in various fields of scientific research:

Mechanism of Action

L-Tyrosine-d5 exerts its effects by participating in the same biochemical pathways as L-Tyrosine. It is hydroxylated to L-DOPA by tyrosine hydroxylase, which is then decarboxylated to dopamine. Dopamine can further be converted to norepinephrine and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and stress responses .

Comparison with Similar Compounds

L-Tyrosine-d5 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. Similar compounds include:

This compound stands out for its application in stable isotope labeling, providing a valuable tool for researchers in various scientific disciplines.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

186.22 g/mol

IUPAC Name

(2S)-2-amino-2-deuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,8D

InChI Key

OUYCCCASQSFEME-DINGIVGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@]([2H])(C(=O)O)N)[2H])[2H])O)[2H]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Origin of Product

United States

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